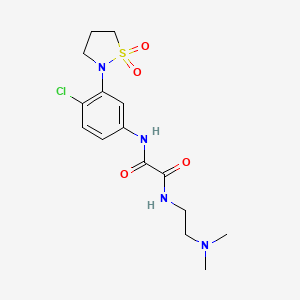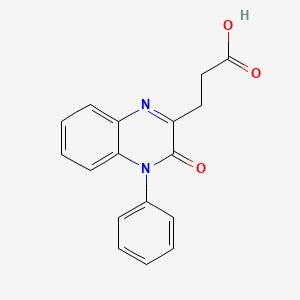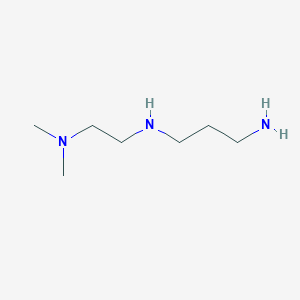
5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a synthetic organic compound that features a combination of fluorobenzyl, furan, and tosyloxazole moieties. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorobenzyl Intermediate: This could involve the fluorination of benzyl chloride using a fluorinating agent.
Thioether Formation: The fluorobenzyl intermediate can be reacted with a thiol compound to form the thioether linkage.
Oxazole Ring Formation: The furan-2-yl group can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the oxazole ring or the fluorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, such compounds might be used in the development of specialty chemicals, polymers, or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group could enhance its binding affinity, while the furan and oxazole rings might contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- 5-((2-Bromobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- 5-((2-Methylbenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
Uniqueness
The presence of the fluorine atom in 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole might confer unique properties such as increased metabolic stability, enhanced lipophilicity, and potentially improved biological activity compared to its analogs.
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4S2/c1-14-8-10-16(11-9-14)29(24,25)20-21(27-19(23-20)18-7-4-12-26-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJMVCJLSXHUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-fluoro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2475743.png)

![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)
![N-cyclohexyl-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2475747.png)
![7-Fluoro-2-methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2475748.png)

![N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2475753.png)
![ethyl 4-[({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2475755.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)

![N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2475763.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)
